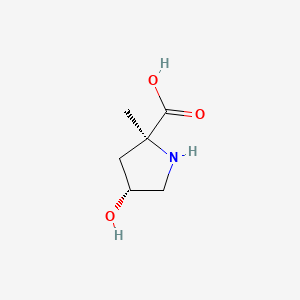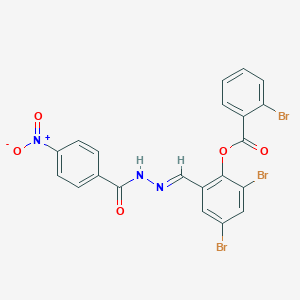
2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic compound characterized by the presence of multiple bromine atoms, a nitrobenzoyl group, and a hydrazono linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dibromo-6-formylphenyl 2-bromobenzoate with 4-nitrobenzoylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazono linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydrazono group can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of azo compounds.
Scientific Research Applications
2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazono linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-((2-(3-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
- 2,4-Dibromo-6-((2-(4-chlorobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
- 2,4-Dibromo-6-((2-(4-methylbenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
Uniqueness
2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.
Properties
Molecular Formula |
C21H12Br3N3O5 |
|---|---|
Molecular Weight |
626.0 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H12Br3N3O5/c22-14-9-13(11-25-26-20(28)12-5-7-15(8-6-12)27(30)31)19(18(24)10-14)32-21(29)16-3-1-2-4-17(16)23/h1-11H,(H,26,28)/b25-11+ |
InChI Key |
RBUNTSOSNVYDFV-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)

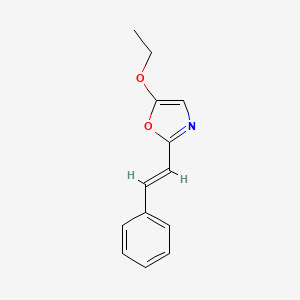
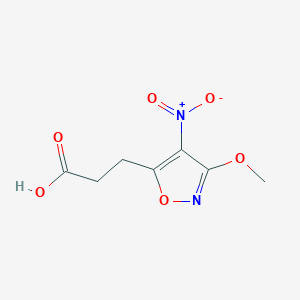

![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
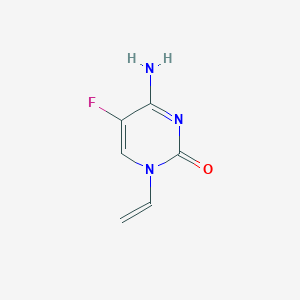

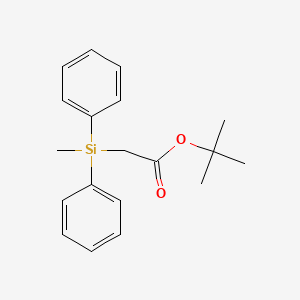
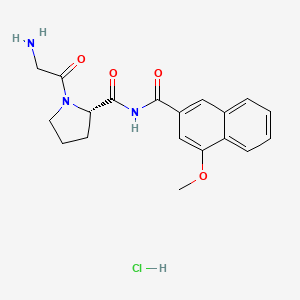
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
